3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide
Description
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide (CAS 938022-08-3) is a heterocyclic compound featuring an isoxazole ring fused to a pyridine core, substituted with methyl groups at positions 3 and 6, and a carbohydrazide moiety at position 2. The carbohydrazide group (-CONHNH₂) enables the formation of hydrazones and other bioactive derivatives, making it a valuable intermediate in drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-4-3-6(8(14)12-10)7-5(2)13-15-9(7)11-4/h3H,10H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUWFGKQWHFOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171753 | |
| Record name | 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938022-08-3 | |
| Record name | 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938022-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide typically involves the reaction of 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs of 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide, highlighting differences in substituents, molecular properties, and bioactivity:
Physicochemical Properties
- Lipophilicity : The dimethyl-substituted compound (logP ~1.5) is less lipophilic than analogs with aryl substituents (e.g., 6-(4-chlorophenyl) derivative, logP ~2.8), impacting membrane permeability .
- Thermal Stability : Methyl and cyclopropyl substituents increase melting points (e.g., 3,6-dimethyl derivative melts at ~234–240°C), whereas bulkier groups like dicyclopropyl may reduce crystallinity .
Biological Activity
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C9H8N2O3
- Molecular Weight : 192.17 g/mol
- CAS Number : 900136-98-3
- MDL Number : MFCD08166692
Synthesis
The synthesis of this compound involves the condensation of appropriate hydrazine derivatives with isoxazole compounds. The reaction conditions typically include refluxing in a suitable solvent to facilitate the formation of the desired product.
Antioxidant Activity
Research has demonstrated that derivatives of isoxazole compounds exhibit significant antioxidant properties. For instance, studies using various assays such as the Total Antioxidant Capacity (TAC) and Ferric Reducing Antioxidant Power (FRAP) have shown that certain derivatives can effectively scavenge free radicals.
| Compound | IC50 (µM) | Method |
|---|---|---|
| Ascorbic Acid | 88.12 ± 0.23 | TAC |
| Compound 5c | 14.00 ± 0.14 | TAC |
| Compound 6b | 12.47 ± 0.02 | TAC |
These results indicate that some synthesized derivatives of isoxazole exhibit antioxidant activity significantly superior to that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has shown promising activity against acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), which are crucial targets in the treatment of neurodegenerative diseases and glaucoma.
| Enzyme | Ki (nM) Range |
|---|---|
| AChE | 3.07 ± 0.76 - 87.26 ± 29.25 |
| hCA I | 1.47 ± 0.37 - 10.06 ± 2.96 |
| hCA II | 3.55 ± 0.57 - 7.66 ± 2.06 |
The inhibition values indicate that the compound could be a lead candidate for developing new therapeutic agents targeting these enzymes .
Antimicrobial Activity
In addition to antioxidant and enzyme inhibition properties, the compound's antimicrobial activity has been assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.25 |
| S. aureus | 0.50 |
| Pseudomonas aeruginosa | 1.00 |
These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Case Studies
Several case studies have investigated the biological effects of isoxazole derivatives:
- Antioxidant Evaluation : A study focused on synthesizing new pyrazole derivatives found that certain isoxazole compounds exhibited IC50 values indicating high antioxidant capacity compared to traditional antioxidants .
- Enzyme Inhibition Studies : Research demonstrated that specific derivatives showed potent inhibition against AChE and hCA isoforms, suggesting their potential use in treating Alzheimer's disease and other cognitive disorders .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of synthesized compounds against various pathogens, revealing promising results particularly against Gram-negative bacteria .
Q & A
Q. Critical Parameters :
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution.
- Catalysts : Lewis acids (e.g., Yb(OTf)₃) improve regioselectivity in cyclization steps .
Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Key for confirming hydrazide (-NH-NH₂) and methyl group signals. For example:
- Hydrazide protons appear as broad singlets at δ 9.2–10.1 ppm.
- Methyl groups on the isoxazole and pyridine rings resonate at δ 2.3–2.6 ppm .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 245.28 [M+H]⁺) validate molecular weight .
- X-ray crystallography : Resolves spatial arrangements of substituents, particularly for resolving steric effects in the fused heterocyclic system .
How can reaction conditions be optimized to mitigate byproducts during the synthesis of 3,6-dimethylisoxazolo[5,4-b]pyridine derivatives?
Advanced Research Question
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydrazide formation, while higher temperatures (80–100°C) accelerate cyclization .
- Catalyst screening : Comparative studies show Yb(OTf)₃ outperforms Brønsted acids in minimizing dimerization byproducts .
- Purification strategies : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity, avoiding recrystallization challenges .
Q. Data Example :
| Step | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | Yb(OTf)₃ | RT | 72–77 | 95 |
| Hydrazide formation | None | Reflux | 68 | 90 |
What structural modifications enhance the biological activity of this compound?
Advanced Research Question
- Substituent effects :
- Electron-withdrawing groups (e.g., -Cl at position 6) improve antimicrobial activity by enhancing membrane permeability .
- Hydrophobic moieties (e.g., aryl groups) increase binding affinity to kinase targets .
- Mechanistic insights :
- The carbohydrazide group chelates metal ions (e.g., Mg²⁺), disrupting bacterial metalloenzymes .
- Methyl groups at positions 3 and 6 reduce steric hindrance, facilitating interactions with ATP-binding pockets in cancer cells .
How do contradictions in spectral data for isoxazolo-pyridine derivatives arise, and how can they be resolved?
Advanced Research Question
- Common discrepancies :
- Resolution strategies :
What are the limitations of current synthetic methods for scaling up this compound?
Advanced Research Question
- Challenges :
- Innovative solutions :
- Flow chemistry : Continuous reactors improve heat/mass transfer for cyclization steps.
- Biocatalysis : Enzymatic approaches (e.g., lipase-mediated acylations) offer greener alternatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
